

Elucidation of Anti-MRSA Agent 23: A Technical Overview

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Compound of Interest

Compound Name: Anti-MRSA agent 23

Cat. No.: B15564389

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[City, State] – [Date] – The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant *Staphylococcus aureus* (MRSA), represents a significant threat to global public health. In the ongoing search for novel therapeutics, a compound identified as "**Anti-MRSA agent 23**" has emerged as a molecule of interest. This technical guide provides a comprehensive overview of the chemical structure elucidation of this agent, intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

Anti-MRSA agent 23 is chemically identified as 1-ethyl-4-hydroxy-N-[5-(5-methyl-2-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-oxoquinoline-3-carboxamide. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C ₂₀ H ₁₇ N ₅ O ₃ S
Molecular Weight	407.4 g/mol
IUPAC Name	1-ethyl-4-hydroxy-N-[5-(5-methyl-2-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-oxoquinoline-3-carboxamide
CAS Number	2607085-75-4
Synonyms	HY-168873, SCHEMBL28518405

Structural Elucidation: A Methodological Approach

While the specific experimental data for the initial structure determination of **Anti-MRSA agent 23** is not publicly available in peer-reviewed literature, the elucidation of such a molecule would typically follow a standardized workflow involving a suite of spectroscopic and analytical techniques. This section outlines the probable experimental protocols that would have been employed.

Synthesis and Purification

The synthesis of **Anti-MRSA agent 23** would likely involve a multi-step synthetic pathway, culminating in the formation of the quinoline-carboxamide scaffold linked to the substituted thiadiazole moiety. A generalized synthetic workflow is depicted below.



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Figure 1. Generalized workflow for the synthesis and purification of **Anti-MRSA agent 23**.

Spectroscopic Analysis

The definitive structure of **Anti-MRSA agent 23** would have been established through a combination of the following spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To determine the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling. The spectrum would be expected to show signals corresponding to the ethyl group, the aromatic protons on the quinoline and pyridine rings, and the amide proton.
 - ^{13}C NMR: To identify the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).
 - 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall molecular framework.
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and, consequently, its elemental composition, confirming the molecular formula $\text{C}_{20}\text{H}_{17}\text{N}_5\text{O}_3\text{S}$.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amide $\text{C}=\text{O}$ stretch, the quinolone $\text{C}=\text{O}$ stretch, the $\text{O}-\text{H}$ stretch of the hydroxyl group, and $\text{C}=\text{N}$ and $\text{C}=\text{C}$ bonds within the aromatic rings.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the electronic transitions within the molecule, providing information about the conjugated systems present in the quinoline and thiadiazole rings.

Potential Signaling Pathways and Mechanism of Action

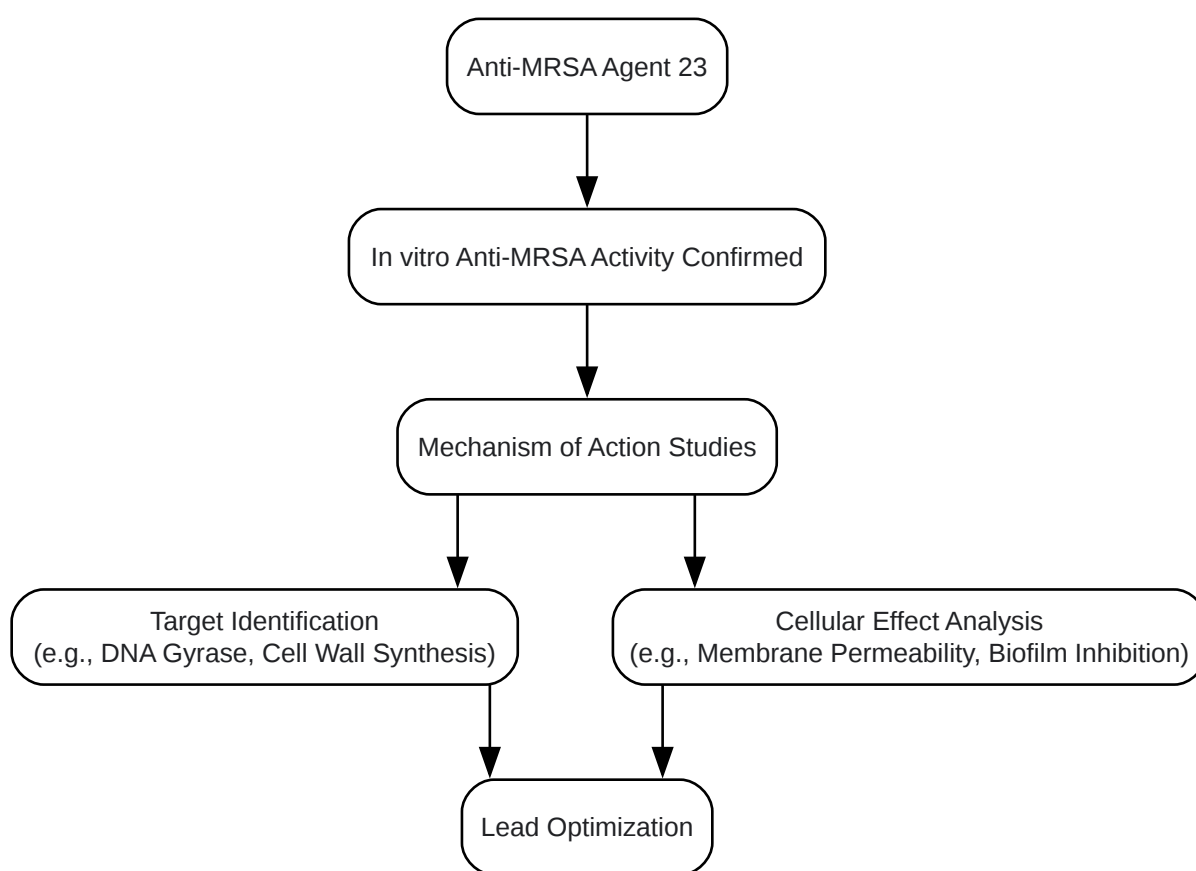
The quinoline core is a well-established scaffold in antimicrobial drug discovery. Compounds bearing this moiety are known to target various bacterial processes. While the specific mechanism of action for **Anti-MRSA agent 23** has not been detailed in available resources, potential targets could include:

- DNA Gyrase and Topoisomerase IV: Inhibition of these essential bacterial enzymes, which are crucial for DNA replication and repair, is a common mechanism for quinolone-based

antibiotics.

- Cell Wall Synthesis: Some novel anti-MRSA agents interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
- Biofilm Formation: Inhibition of bacterial biofilm formation is an increasingly important strategy to combat persistent MRSA infections.

The logical relationship for investigating the mechanism of action is illustrated in the following diagram.



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